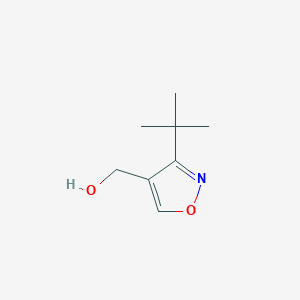![molecular formula C17H17N5O4S B2690483 methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate CAS No. 2034600-86-5](/img/structure/B2690483.png)
methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate” is a complex organic molecule. It contains functional groups such as a pyrazine ring, a pyrazole ring, a sulfamoyl group, and a benzoate ester .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The orientation of these groups could significantly affect the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfamoyl group might participate in substitution reactions, and the pyrazine and pyrazole rings might undergo electrophilic substitution .Applications De Recherche Scientifique
Supramolecular Structures
Researchers have explored the hydrogen-bonded supramolecular structures in compounds related to methyl 4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate. These studies have shown the formation of one, two, and three-dimensional structures through hydrogen bonding, which could be foundational for developing new materials with specialized properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007). Such materials could have applications in nanotechnology, drug delivery systems, and the creation of novel molecular devices.
Antimicrobial Activity
The compound and its derivatives have been examined for their antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds revealed significant activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Conductive Polymers for Sensing Applications
The synthesis of conductive aromatic polyamides incorporating the compound has been explored for their application in electrochemical sensing, specifically for detecting anticancer drugs like methotrexate. This research indicates the potential of these materials in biosensing and diagnostic applications, offering a pathway to sensitive and selective detection methods (Abdel-Rahman, El-said, Sayed, & Abdel-Wahab, 2023).
Pharmaceutical Research
Several studies have focused on the synthesis of novel compounds containing the sulfonamido moiety, with promising antibacterial activity, indicating their potential as new antibacterial agents. This highlights the compound's relevance in pharmaceutical research aimed at combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-26-17(23)13-2-4-14(5-3-13)27(24,25)20-9-11-22-10-6-15(21-22)16-12-18-7-8-19-16/h2-8,10,12,20H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSPNGYAYZCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)
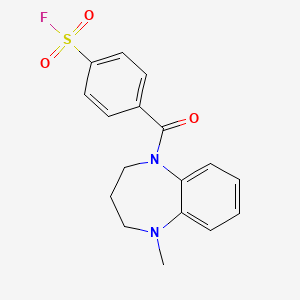
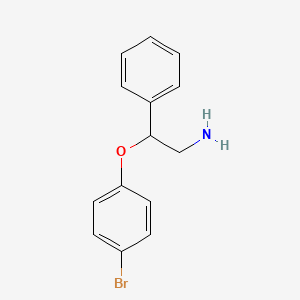
![6-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2690406.png)
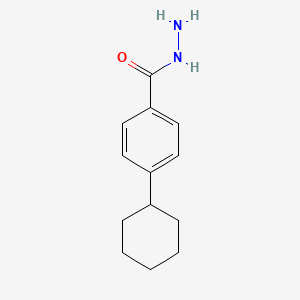
![7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B2690410.png)
![(E)-2-(4-methylphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}ethene-1-sulfonamide](/img/structure/B2690412.png)
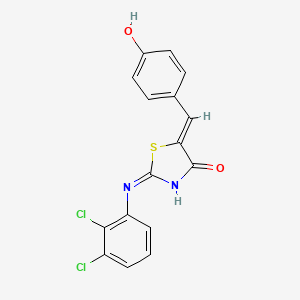
![N-(1,3-Dioxan-2-ylmethyl)-N-[(3-ethylphenyl)methyl]prop-2-enamide](/img/structure/B2690414.png)
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690415.png)
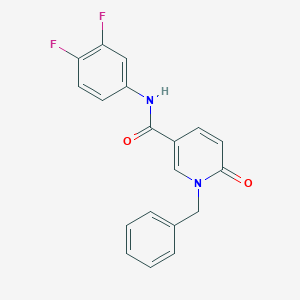
![3-benzoyl-1-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2690418.png)
